Respinomycin B

Description

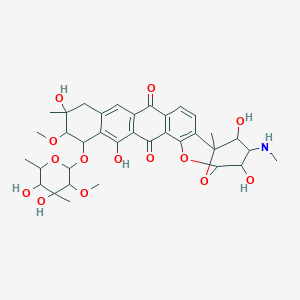

Structure

2D Structure

Properties

CAS No. |

151233-05-5 |

|---|---|

Molecular Formula |

C35H43NO14 |

Molecular Weight |

701.7 g/mol |

IUPAC Name |

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C35H43NO14/c1-12-27(41)34(3,44)30(46-7)32(47-12)49-26-17-13(11-33(2,43)29(26)45-6)10-15-18(22(17)38)23(39)19-14(21(15)37)8-9-16-25(19)48-31-24(40)20(36-5)28(42)35(16,4)50-31/h8-10,12,20,24,26-32,36,38,40-44H,11H2,1-7H3 |

InChI Key |

HXEWDKDWENRZME-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |

Synonyms |

respinomycin B |

Origin of Product |

United States |

Biosynthesis and Bioproduction of Respinomycin B

Producing Organisms and Strain Identification for Respinomycin B

This compound is produced by the bacterium Streptomyces xanthocidicus. nih.gov The identification of this producing strain is a critical first step in studying the biosynthesis of the antibiotic.

Historically, the identification of bacterial strains relied on morphological and biochemical characteristics. nih.gov This involves observing colony morphology, Gram staining, and a battery of biochemical tests to assess metabolic capabilities. nih.govfrontiersin.org For instance, characteristics like being a Gram-positive, spore-forming bacterium are initial indicators. frontiersin.org

Modern strain identification, however, heavily relies on molecular techniques for greater accuracy and resolution. mdpi.com The most widely used method is the amplification and sequencing of the 16S rRNA gene. frontiersin.orgscielo.br This gene is highly conserved among bacteria, yet contains variable regions that are specific to different species and even strains, allowing for precise phylogenetic placement. mdpi.comscielo.br The sequence of the 16S rRNA gene from the producing organism is compared against public databases like GenBank to confirm its identity as Streptomyces xanthocidicus. scielo.br

For finer discrimination at the strain level, genotyping techniques such as Repetitive Extragenic Palindromic PCR (Rep-PCR) and Random Amplified Polymorphic DNA (RAPD-PCR) can be employed. mdpi.com These methods generate unique DNA fingerprinting patterns for different strains, enabling researchers to differentiate the specific this compound-producing strain from other Streptomyces xanthocidicus isolates. mdpi.com

Genetic Basis of this compound Biosynthesis: Biosynthetic Gene Cluster (BGC) Analysis

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together on the microbial chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govjmicrobiol.or.kr The analysis of this BGC provides a blueprint for understanding the step-by-step assembly of the molecule. rsc.org Genome mining tools, such as antiSMASH, are instrumental in identifying and annotating these clusters within the sequenced genome of Streptomyces xanthocidicus. jmicrobiol.or.krnih.gov

Identification and Characterization of Core Biosynthetic Genes

The core structure of this compound, an anthracycline, is synthesized by a Type II Polyketide Synthase (PKS) system. mdpi.com These are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build the polyketide backbone. nih.gov Key components of the Type II PKS machinery include:

Ketosynthase (KS): Catalyzes the carbon-carbon bond formation during chain elongation.

Acyl Carrier Protein (ACP): Carries the growing polyketide chain.

Acyltransferase (AT): Selects and loads the extender units (typically malonyl-CoA) onto the ACP.

In addition to the minimal PKS, other core enzymes such as ketoreductases (KR), cyclases (CYC), and aromatases (ARO) are crucial for determining the initial folding and cyclization pattern of the polyketide chain, which ultimately defines the characteristic tetracyclic ring structure of anthracyclines. mdpi.com

Analysis of Tailoring Enzyme Genes and Post-Polyketide Modification Genes

Following the synthesis of the polyketide core, a series of "tailoring" enzymes modify the structure to yield the final this compound molecule. biorxiv.org These modifications are critical for the compound's biological activity. The BGC for this compound is expected to contain genes encoding for:

Oxygenases: Often cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the anthracycline scaffold. nih.govbiomolther.org

Methyltransferases: Catalyze the addition of methyl groups, a common modification in natural products. nih.gov

Glycosyltransferases: Attach sugar moieties to the aglycone core. utupub.fi Anthracyclines like this compound typically contain deoxysugars, and the BGC will harbor the genes necessary for the synthesis and attachment of these specific sugars. utupub.fiutexas.edu

The study of homologous BGCs, such as those for nogalamycin (B1679386) and other anthracyclines, can provide clues about the functions of these tailoring enzymes. utupub.fiutexas.edu

Regulatory Genes and Elements within the this compound BGC

The expression of the this compound BGC is tightly controlled by regulatory genes located within or near the cluster. nih.gov These genes often encode transcription factors that can either activate or repress the transcription of the biosynthetic genes in response to specific physiological or environmental signals. The identification of these regulatory elements is crucial for understanding the natural conditions that trigger antibiotic production and for potentially overexpressing the compound in a laboratory setting. nih.gov

Transport-Related Genes Associated with this compound Production

BGCs frequently include genes that encode for transport proteins. nih.gov These transporters are responsible for exporting the final antibiotic out of the cell, which serves two main purposes: preventing the accumulation of a potentially toxic compound to the producing organism and secreting the antibiotic into the environment to act against competing microbes. These transport systems can be of various types, including ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. nih.gov

Elucidation of the this compound Biosynthetic Pathway

The elucidation of the complete biosynthetic pathway of this compound is a complex undertaking that integrates genetic and biochemical data. biorxiv.orgbiorxiv.org By systematically inactivating genes within the BGC (gene knockout) and analyzing the resulting metabolic products, researchers can deduce the function of each enzyme in the pathway. jmicrobiol.or.krnih.gov

The proposed biosynthetic pathway begins with the assembly of the polyketide backbone by the Type II PKS. This is followed by a series of cyclization and aromatization reactions to form the tetracyclic aglycone. Subsequent tailoring reactions, including hydroxylations, methylations, and glycosylations, modify this core structure in a specific sequence to produce this compound. The characterization of intermediates accumulated in mutant strains is key to piecing together this intricate assembly line. nih.gov

Proposed Intermediates and Enzymatic Transformations

The biosynthesis of this compound, like other anthracyclines, is believed to originate from a type II polyketide synthase (PKS) system. researchgate.net These systems construct the characteristic tetracyclic aromatic core of the molecule from simple acyl-CoA precursors. While the specific biosynthetic gene cluster for this compound is not extensively characterized in the provided literature, a proposed pathway can be inferred from the well-studied biosynthesis of related anthracyclines such as nogalamycin. researchgate.net

The process begins with the assembly of a polyketide chain by a minimal PKS, typically comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). This initial polyketide chain then undergoes a series of cyclization reactions, catalyzed by cyclases within the BGC, to form the aromatic ring system. Subsequent tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify this core structure to yield the final this compound molecule.

The proposed enzymatic transformations are outlined in the table below, based on general principles of anthracycline biosynthesis.

| Proposed Enzymatic Step | Enzyme Type | Function | Precursor/Intermediate | Product |

| Polyketide Chain Assembly | Type II Polyketide Synthase (PKS) | Iterative addition of malonyl-CoA extender units to a starter unit. | Acetyl-CoA (starter), Malonyl-CoA (extender) | Linear Polyketide Chain |

| Aromatization/Cyclization | Aromatase/Cyclase | Catalyzes intramolecular aldol (B89426) condensations to form the aromatic rings. | Linear Polyketide Chain | Polycyclic Aromatic Intermediate |

| Hydroxylation | Monooxygenase (e.g., P450) | Introduces hydroxyl groups at specific positions on the aglycone core. | Polycyclic Aromatic Intermediate | Hydroxylated Aglycone |

| Methylation | Methyltransferase | Adds methyl groups, often using S-adenosyl methionine (SAM) as a donor. | Hydroxylated Aglycone | Methylated Aglycone |

| Glycosylation | Glycosyltransferase | Attaches sugar moieties to the aglycone. | Methylated Aglycone, NDP-sugars | This compound |

This table presents a generalized pathway for anthracycline biosynthesis, which is proposed to be analogous to that of this compound.

Stereochemical Aspects of this compound Biosynthesis

The biological activity of complex natural products like this compound is often highly dependent on their specific three-dimensional structure. rsc.org The stereochemistry of the molecule, particularly at the glycosidic linkages and within the sugar moieties, is crucial. The biosynthesis of these stereocenters is tightly controlled by the enzymes of the biosynthetic pathway. nih.gov

Heterologous Expression Systems for Recombinant this compound Biosynthesis

The production of this compound from its native producer, Streptomyces xanthocidicus, can be challenging due to slow growth or low yields. nih.gov Heterologous expression, the transfer of the this compound biosynthetic gene cluster into a more amenable host organism, offers a promising alternative for improving production. mdpi.commdpi.com This strategy can also facilitate the engineering of the biosynthetic pathway to create novel analogues. mdpi.com

The selection of a suitable heterologous host is critical for the successful expression of a large and complex BGC. mdpi.com Commonly used hosts for the expression of Streptomyces biosynthetic pathways include other Streptomyces species that are fast-growing, genetically tractable, and have a clean metabolic background, such as Streptomyces albus and Streptomyces coelicolor. mdpi.com The table below summarizes potential heterologous hosts for this compound production.

| Host System | Advantages | Potential Challenges |

| Streptomyces albus | Fast growth, well-established genetic tools, clean metabolic background. mdpi.com | Codon usage differences, potential for inactive expression of some genes. |

| Streptomyces coelicolor | Model organism for Streptomyces, extensive genetic toolkit. | Presence of endogenous BGCs that may compete for precursors. |

| Escherichia coli | Rapid growth, simple genetics, low-cost cultivation. | Lack of post-translational modifications, potential for protein misfolding. |

| Yeast (Saccharomyces cerevisiae) | Eukaryotic host, capable of post-translational modifications. | Inefficient expression of large bacterial PKS genes. |

This table outlines common heterologous hosts used for the production of secondary metabolites from Streptomyces and their general characteristics.

The process of heterologous expression involves cloning the entire this compound BGC, which can be over 100 kb in size, into a suitable vector and then introducing it into the chosen host. mdpi.com Successful expression requires that the host provides the necessary precursors and that the regulatory elements of the BGC are functional in the new environment.

Fermentation Optimization for Research-Scale this compound Production

Optimizing the fermentation conditions is crucial for maximizing the yield of this compound for research purposes. semanticscholar.orgnih.gov This involves a systematic approach to define the ideal culture medium and physical parameters for the growth of the producing strain and the synthesis of the antibiotic. plos.orgpatsnap.com Key factors that influence production include the composition of the fermentation medium (carbon and nitrogen sources, phosphate (B84403) levels, and trace elements) and the cultivation conditions (temperature, pH, and aeration). patsnap.com

For Streptomyces fermentations, complex media containing sources like yeast extract, peptone, and starch are often used. mdpi.com The optimization process can be guided by statistical methods such as Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables. plos.org

The following table details key parameters and their typical ranges for optimizing Streptomyces fermentation for secondary metabolite production.

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 25-30°C | Optimal range for the growth and metabolic activity of most Streptomyces species. patsnap.com |

| pH | 6.0-8.0 | Maintaining a stable pH is crucial as significant deviations can inhibit enzyme activity and cell growth. patsnap.com |

| Carbon Source | Glucose, Starch, Glycerol | Provides the primary energy and carbon skeletons for growth and polyketide biosynthesis. plos.org |

| Nitrogen Source | Yeast Extract, Peptone, Ammonium Salts | Essential for the synthesis of amino acids, proteins, and other nitrogen-containing cellular components. semanticscholar.org |

| Phosphate | Controlled Levels | Phosphate concentration can influence the onset and level of secondary metabolite production. semanticscholar.org |

| Aeration | Shaking (e.g., 150-250 rpm) or Sparging | Ensures adequate oxygen supply for aerobic respiration and biosynthesis. |

This table provides a general guide for the optimization of fermentation parameters for Streptomyces-based production of secondary metabolites, which would be applicable to this compound.

By carefully controlling these parameters, it is possible to significantly enhance the production of this compound, facilitating further research into its biological properties and potential applications.

Molecular Mechanisms of Action of Respinomycin B

Interaction with Nucleic Acids

While direct studies on Respinomycin B's interaction with nucleic acids are not detailed in available research, the well-documented actions of Respinomycin D provide a strong model for its behavior. As members of the anthracycline family, respinomycins are characterized by their ability to interact with double-stranded DNA through intercalation. rsc.org

DNA Intercalation Modalities and Sequence Specificity of this compound

There is no specific research detailing the DNA intercalation modalities and sequence specificity of this compound. However, extensive Nuclear Magnetic Resonance (NMR) studies on Respinomycin D complexed with an octamer duplex d(AGACGTCT)2 have provided a high-resolution view of its binding mode. rsc.org

Respinomycin D forms a 1:1 complex with the DNA duplex, demonstrating a clear preference for intercalation at the single 5′-pyr-pur-3′ (5′-pyrimidine-purine-3′) site, specifically the 5′-CpG sequence at the center of the tested oligomer. rsc.orgrcsb.org The planar aglycone ring system, a hallmark of anthracyclines, inserts itself between the base pairs of the DNA. rsc.org This intercalation is a primary mechanism for this class of antibiotics, enabling them to interfere with DNA-dependent processes. naturalproducts.net The specificity for 5'-CpG sites appears to be driven by interactions between the drug's sugar residues and the DNA grooves. rsc.org

Binding Preferences within DNA Grooves (Major vs. Minor Groove)

Specific data on this compound's binding preferences within DNA grooves is not available. For Respinomycin D, structural studies reveal a sophisticated binding mechanism that involves interactions with both the major and minor grooves of the DNA double helix. rsc.orgrcsb.org

Unlike simpler anthracyclines such as daunomycin, which primarily interact with the minor groove, Respinomycin D possesses sugar residues at both ends of its aglycone chromophore. rsc.org This allows the molecule to thread through the DNA helix. NMR data confirms that its bicycloaminoglucose sugar is positioned in the major groove, where it makes specific contacts with a guanine (B1146940) base at the 5′-CpG intercalation site. rsc.orgrcsb.org Simultaneously, another part of the molecule forms stabilizing interactions within the minor groove, employing a different binding geometry than previously reported for similar compounds. rsc.orgrcsb.org Interestingly, the disaccharide attached at the C4 position of the aglycone is largely exposed to the solvent and does not play a significant role in DNA binding or recognition. rsc.orgrcsb.org

Structural Dynamics of DNA-Respinomycin B Intercalation Complexes

The structural dynamics of a DNA-Respinomycin B complex have not been experimentally determined. Analysis of the Respinomycin D-DNA complex, however, shows significant conformational changes in the DNA upon intercalation. The binding of the drug molecule causes the DNA duplex to distort at the intercalation site. naturalproducts.net

| Parameter | Finding for Respinomycin D-DNA Complex | Reference |

| Binding Stoichiometry | Forms a 1:1 drug-DNA complex. | rsc.org |

| Intercalation Site | Binds at the 5′-CpG sequence. | rsc.orgrcsb.org |

| Groove Interaction | Threads through the helix, interacting with both major and minor grooves. | rsc.org |

| Major Groove | Bicycloaminoglucose sugar makes specific contacts with guanine. | rsc.orgrcsb.org |

| Minor Groove | Forms stabilizing interactions with a unique geometry. | rsc.orgrcsb.org |

| DNA Distortion | Causes significant expansion of both major and minor grooves and buckling of base pairs. | rsc.orgnaturalproducts.net |

This table summarizes the known structural data for the Respinomycin D-DNA complex, which serves as a model for related compounds like this compound.

Molecular Targets and Cellular Pathway Modulation by this compound

Enzymatic Inhibition Profiles (e.g., Topoisomerases)

A specific enzymatic inhibition profile for this compound has not been published. However, the primary molecular basis for the anticancer activity of intercalating anthracyclines is their interference with the function of topoisomerases. Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.

By intercalating into DNA and distorting its structure, compounds like respinomycins can prevent the proper binding and function of enzymes such as topoisomerase II. naturalproducts.net This leads to the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of DNA strands. rcsb.org The accumulation of these stalled complexes results in DNA strand breaks, which can trigger cell cycle arrest and apoptosis, forming the basis of their cytotoxic effect. It is highly probable that this compound functions through a similar mechanism of topoisomerase inhibition.

Modulation of Gene Expression and Transcriptional Processes

Direct evidence of how this compound modulates gene expression is not found in the current body of research. Nevertheless, as a DNA intercalator, its mechanism of action is intrinsically linked to the modulation of transcriptional processes. ontosight.ai

By binding to DNA, intercalating agents can act as physical barriers, obstructing the passage of RNA polymerase along the DNA template. This blockage of transcription prevents the synthesis of messenger RNA (mRNA) from the affected genes, thereby inhibiting gene expression. Furthermore, the binding of such compounds can disrupt the recognition of specific DNA sequences by transcription factors, which are proteins necessary for initiating transcription at the correct sites. This interference with the fundamental processes of gene transcription and regulation is a key component of the biological activity of anthracycline antibiotics.

Cellular Pathway Perturbations Induced by this compound

This compound, a member of the anthracycline family of antibiotics, exerts its biological effects by inducing significant disruptions to several critical cellular pathways. ontosight.ainih.gov As with other anthracyclines, its primary mechanism involves direct interaction with cellular DNA, which initiates a cascade of events leading to cell cycle arrest, induction of programmed cell death (apoptosis), and in some cases, cellular differentiation. ontosight.ainih.govableweb.org

The central mechanism of action for the respinomycin group of antibiotics is their function as DNA intercalating agents. ableweb.org This process involves the insertion of the planar anthracycline ring system between the base pairs of the DNA double helix. ableweb.org This physical intercalation distorts the helical structure of DNA, creating a physical impediment that interferes with the essential processes of DNA replication and transcription. ontosight.aiableweb.org The sugar residues attached to the anthracycline core play a crucial role in stabilizing this interaction and modulating biological activity. oup.com For instance, in the closely related Respinomycin D, the sugar components are known to interact with both the major and minor grooves of the DNA, further securing the molecule in place and contributing to its cytotoxic effects.

The significant DNA damage and replication stress caused by this compound triggers robust cellular responses, primarily activating pathways that lead to apoptosis. This programmed cell death is a key outcome of anthracycline treatment in cancer cells. The process can be initiated through multiple routes:

The Intrinsic (Mitochondrial) Pathway: This pathway is a common response to severe DNA damage. The cell's damage-sensing proteins activate pro-apoptotic members of the Bcl-2 protein family, such as BAX and BAK. bio-rad-antibodies.com These proteins then permeabilize the outer mitochondrial membrane, leading to the release of key apoptogenic factors like cytochrome c into the cytoplasm. bio-rad-antibodies.commdpi.com Cytochrome c proceeds to form a complex called the apoptosome, which activates a cascade of cysteine-aspartic proteases known as caspases (specifically initiator caspase-9 and effector caspase-3), ultimately leading to the systematic dismantling of the cell. mdpi.comharvard.edu

The Extrinsic (Death Receptor) Pathway: While often secondary to the intrinsic pathway for DNA-damaging agents, this pathway can also be involved. It is initiated when ligands bind to death receptors on the cell surface, leading to the activation of initiator caspase-8, which in turn can activate the same effector caspases as the intrinsic pathway. nih.gov

Another significant perturbation is the induction of cell cycle arrest. When a cell detects DNA damage, it activates checkpoint controls to halt progression through the cell cycle, typically at the G1/S or G2/M transitions. This pause provides the cell with an opportunity to repair the DNA damage. However, if the damage induced by a compound like this compound is too extensive to be repaired, the cell is typically directed towards apoptosis.

Interestingly, some studies on related respinomycins have shown that they can induce terminal differentiation in certain cancer cells, such as the human leukemia K-562 cell line. nih.gov This represents an alternative cell fate to apoptosis, where the malignant cells are forced to mature into a non-proliferative, differentiated state. The oxidation of an amino sugar to a nitro sugar, which differentiates Respinomycin D from Respinomycin A1, was found to significantly increase cytotoxicity while also affecting the rate of cell differentiation, highlighting the role of specific structural components in determining which cellular pathway is perturbed.

The table below summarizes the key cellular pathways known to be affected by anthracyclines like this compound and the primary molecules involved.

| Affected Cellular Pathway | Description of Perturbation | Key Molecular Players | Resulting Cellular Outcome |

| DNA Replication & Transcription | The primary action of this compound is to intercalate into the DNA double helix, physically blocking the progression of DNA and RNA polymerases. ontosight.aiableweb.org | DNA, RNA Polymerases | Inhibition of protein synthesis and cell proliferation. |

| Intrinsic Apoptosis Pathway | DNA damage signals lead to the permeabilization of the mitochondrial outer membrane and release of pro-apoptotic factors. bio-rad-antibodies.commdpi.com | Bcl-2 family (BAX, BAK), Cytochrome c, APAF-1, Caspase-9, Caspase-3 | Programmed cell death. |

| Cell Cycle Checkpoints | The cell halts its division cycle in response to DNA damage to allow for repair. | p53, p27, ATM, CHK1 | Cell cycle arrest (G1/S, G2/M). mdpi.com |

| Cellular Differentiation | In certain cell types, the compound can force malignant cells to mature into a non-cancerous, terminal state. nih.gov | N/A | Loss of proliferative capacity. |

Synthetic Chemistry and Analogue Design of Respinomycin B

Total Synthesis Approaches to Respinomycin B and its Key Precursors/Aglycones

The total synthesis of complex natural products like this compound is a significant endeavor that pushes the boundaries of modern organic chemistry. It not only provides a definitive proof of structure but also opens avenues for creating structurally diverse analogues that are inaccessible through biological methods.

Retrosynthetic analysis is a foundational strategy for planning the synthesis of a complex target molecule by working backward from the final structure to simpler, commercially available starting materials. journalspress.comyoutube.com This process involves a series of "disconnections," which are the reverse of known chemical reactions, to break down the molecule into manageable fragments called synthons. slideshare.net

For a molecule with the complexity of this compound, a logical retrosynthetic strategy would involve two primary stages:

Disconnection of Glycosidic Bonds: The initial disconnections would sever the glycosidic linkages connecting the sugar moieties to the aglycone. This simplifies the problem into the separate syntheses of the carbohydrate units and the aglycone core. This approach is standard for glycosylated natural products.

Disassembly of the Aglycone Core: The tetracyclic aglycone, characteristic of anthracyclines, would be further disconnected. ontosight.ai Strategic bond cleavages would aim to break the core into two or three key building blocks. Common strategies for anthracycline aglycones involve disconnections that lead to simpler aromatic and cyclohexane (B81311) precursors. For instance, a Friedel-Crafts-type reaction or a Diels-Alder cycloaddition are common forward reactions for constructing the polycyclic system, and thus their reverse operations are logical retrosynthetic steps. organic-chemistry.org

This systematic deconstruction allows chemists to identify key intermediates and plan a convergent synthesis, where different fragments of the molecule are synthesized independently before being joined together in the final stages. journalspress.com

A major hurdle in the synthesis of this compound is the precise control over its stereochemistry. The molecule contains multiple chiral centers within both the aglycone and the sugar components. The development and application of stereoselective methodologies are therefore paramount.

Aglycone Stereocontrol: Achieving the correct relative and absolute stereochemistry of the substituents on the saturated ring of the tetracyclic core is critical. Modern synthetic methods that could be employed include substrate-controlled reactions, where existing stereocenters direct the formation of new ones, and catalyst-controlled reactions, using chiral catalysts to favor the formation of one enantiomer or diastereomer over others. nih.govrsc.org Asymmetric hydrogenations and reductions are key reactions for setting stereocenters during the construction of the aglycone. slideshare.net

Stereoselective Glycosylation: The formation of the glycosidic bonds must also be stereocontrolled to yield the correct anomer (α or β). The absence of a participating functional group at the C2 position of some deoxysugars, which are common in such natural products, makes this particularly challenging. diva-portal.orgchemrxiv.org Advanced glycosylation methods, such as those involving specific donor-acceptor pairings, promoter systems, or remote directing groups, would be necessary to ensure high stereoselectivity. researchgate.net

The construction of the this compound molecule would rely on a toolkit of advanced organic reactions to build its complex carbon skeleton and install the requisite functional groups efficiently. iranchembook.irgoogle.com

| Reaction Type | Application in this compound Synthesis |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, or Heck couplings would be invaluable for forging key carbon-carbon bonds, particularly in assembling the biaryl or aryl-alkyl components of the aglycone. rsc.org |

| Cycloaddition Reactions | The Diels-Alder reaction is a powerful tool for rapidly constructing six-membered rings and could be used to form the core tetracyclic system from simpler diene and dienophile precursors. organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | RCM is a robust method for forming large rings and could be applied to close the macrocyclic structures present in some anthracyclines or to construct specific rings within the aglycone. organic-chemistry.org |

| Stereoselective Reductions | Reagents such as Noyori's asymmetric hydrogenation catalysts or chiral borane (B79455) reagents would be essential for the enantioselective reduction of ketones and alkenes to establish key hydroxyl and alkyl stereocenters. slideshare.net |

| Free Radical Reactions | Modern free radical reactions offer mild and selective methods for C-C bond formation and functional group interconversions, which can be advantageous when dealing with highly functionalized intermediates. bbhegdecollege.com |

Development of Stereoselective Synthetic Methodologies

Design and Chemical Synthesis of this compound Analogues and Derivatives

While total synthesis provides access to the natural product itself, the generation of analogues is crucial for exploring structure-activity relationships (SAR) and developing compounds with improved properties.

Structural modifications can be targeted at different parts of the this compound molecule, primarily the sugar units and the aromatic chromophore.

Glycorandomization: Attaching different, and often unnatural, sugar units to the aglycone. This can be achieved through chemical glycosylation or enzymatic methods, potentially leading to analogues with altered target affinity or pharmacokinetic profiles. oup.com

Modification of Existing Sugars: Chemical modification of the amino or hydroxyl groups on the native sugar residues can be used to create a library of derivatives. google.comoup.com For example, acylation or alkylation of an amino sugar can profoundly impact the molecule's interactions with its biological target. oup.com

Chromophore Functionalization: The tetracyclic aglycone acts as the DNA intercalating unit for many anthracyclines. ontosight.ai Modifying this chromophore can influence binding affinity, selectivity, and even the compound's redox properties. This can be achieved by introducing new substituents (e.g., halogens, alkyl groups, nitro groups) onto the aromatic rings through electrophilic aromatic substitution or by more complex synthetic routes starting from functionalized precursors. rsc.orgmdpi.com

Given the complexity and length of a total synthesis, a more practical approach for generating analogues is often semi-synthesis. This strategy begins with the natural product, isolated in larger quantities from fermentation of the producing microorganism, and then uses chemical reactions to modify it. ontosight.aioup.com

For this compound, a semi-synthetic program could involve:

Selective Protection and Deprotection: Using protecting groups to mask certain reactive functional groups (e.g., specific hydroxyls) while modifying others.

Functional Group Interconversion: Converting existing functional groups into new ones. For example, an amine could be converted to an amide, or a ketone could be reduced to a hydroxyl group. nih.gov

Cleavage and Re-elaboration: In more drastic modifications, a part of the molecule, such as a sugar residue, could be chemically cleaved and replaced with a different synthetic fragment.

This semi-synthetic approach leverages the intricate structure provided by nature as an advanced starting material, significantly shortening the path to novel and potentially more effective derivatives. nih.gov

Strategies for Structural Modification (e.g., Sugar Moiety Derivatization, Chromophore Functionalization)

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. jst.go.jp For anthracyclines like this compound, these studies aim to identify the structural components essential for their cytotoxic effects and to design new analogues with improved efficacy and reduced side effects.

The biological potency of anthracyclines is intricately linked to specific structural features of both the tetracyclic aglycone and the attached sugar moieties. jst.go.jp Modifications at various positions can lead to significant changes in activity.

The Aglycone Moiety:

Hydroxyl Groups: The presence and position of hydroxyl groups on the aglycone are critical. For instance, hydroxyl groups at positions C-6 and C-11 are often important for biological potency. jst.go.jp Alterations at C-4, such as the replacement of a hydroxyl with a methoxy (B1213986) group, can also modulate activity. jst.go.jp

Side Chain at C-9: The nature of the side chain at the C-9 position influences cytotoxicity. Studies on various anthracyclines have shown that different alkyl or acetyl groups at this position can affect the compound's potency. jst.go.jp

Substitution at C-10: The presence of a carbomethoxy group at C-10, particularly in a specific stereochemical configuration (S-configuration), has been shown to decrease the inhibitory activity on RNA synthesis in some anthracyclines. jst.go.jp

The Sugar Moiety:

Amino Group: An amino function on the sugar moiety is generally considered essential for the in vitro activity of anthracyclines. jst.go.jp N-alkylation of this amino group can significantly alter the biological profile, in some cases reducing mutagenic activity while retaining or modifying cytotoxic effects. aacrjournals.org

Number of Sugar Units: The length of the sugar chain plays a role in the mechanism of action. Trisaccharides and disaccharides have demonstrated greater in vitro potency compared to monosaccharides in some studies. jst.go.jp This is reflected in the differential inhibition of DNA and RNA synthesis. jst.go.jp

An illustrative data table based on general anthracycline SAR is presented below to demonstrate the correlation between structural modifications and biological potency.

| Analogue | Modification | Relative Cytotoxicity (IC50, nM) |

| Parent Anthracycline | - | 100 |

| Analogue 1 | Removal of C-6 Hydroxyl | >1000 |

| Analogue 2 | N,N-dimethylation of Amino Sugar | 80 |

| Analogue 3 | C-4 Demethoxylation | 50 |

| Analogue 4 | Modification of C-9 Side Chain | 120 |

Note: This table is illustrative and based on general trends observed in the anthracycline class, not specific data for this compound analogues.

A pharmacophore represents the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. For anthracyclines, the primary target is the DNA-topoisomerase II complex. tandfonline.comnih.gov

The key pharmacophoric elements for anthracyclines are generally considered to be:

The Planar Tetracyclic Ring System: This allows for intercalation between the base pairs of DNA. researchgate.netresearchgate.net

The Daunosamine (B1196630) Sugar: The amino sugar moiety resides in the minor groove of the DNA. researchgate.net The positively charged amino group at physiological pH is crucial for the initial binding and stabilization of the drug-DNA complex.

Specific Hydrogen Bonding Donors and Acceptors: Hydroxyl and carbonyl groups on the aglycone and sugar moieties form specific hydrogen bonds with both DNA and topoisomerase II, contributing to the stability of the ternary complex (drug-DNA-enzyme). tandfonline.com For example, molecular docking studies have suggested that the hydroxyl group at C-11 and the carbonyl oxygen at C-12 of doxorubicin (B1662922) can form hydrogen bonds with amino acid residues of topoisomerase II. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate the chemical structures of compounds with their biological activities. isca.me For anthracyclines, QSAR studies often use physicochemical properties and molecular descriptors to predict cytotoxicity.

A typical QSAR study on anthracyclines might involve:

Data Set Collection: A series of anthracycline analogues with known cytotoxic activities (e.g., IC50 values) against a specific cancer cell line is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These can include:

Physicochemical properties: such as lipophilicity (logP), molecular weight, and pKa.

Topological indices: which describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: such as HOMO and LUMO energies.

Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to develop an equation that relates the descriptors to the biological activity. isca.me

A hypothetical QSAR equation for a series of anthracycline analogues could look like:

log(1/IC50) = a(logP) - b(logP)^2 + c(Es) + d(σ) + e

Where:

log(1/IC50) is the biological activity.

logP represents lipophilicity.

Es is a steric parameter.

σ is an electronic parameter.

a, b, c, d, e are coefficients determined by the regression analysis.

Such models can help in predicting the activity of newly designed analogues and in understanding the key factors driving potency. isca.me

Computational methods are invaluable tools for elucidating the SAR of anthracyclines.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the anthracycline) when bound to a receptor (the DNA-topoisomerase II complex). researchgate.netresearchgate.net Docking studies can:

Visualize the binding mode of anthracyclines at the atomic level.

Identify key interactions, such as hydrogen bonds and van der Waals forces, between the drug and its target. tandfonline.com

Explain why certain structural modifications enhance or diminish activity.

Provide a rational basis for the design of new analogues with improved binding affinity.

The results from molecular docking studies can be summarized in a table format, highlighting the key interactions and binding energies.

| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues (Topoisomerase II) | Key DNA Interactions |

| Parent Anthracycline | -10.5 | SER740, THR744, GLN750 | Intercalation at GC step, minor groove binding |

| Analogue with modified sugar | -8.2 | THR744 | Reduced minor groove interaction |

| Analogue with modified aglycone | -11.2 | SER740, THR744, GLN750, ARG742 | Enhanced intercalation and H-bonding |

Note: This table is illustrative and based on general findings for anthracyclines, not specific data for this compound analogues.

Chemoinformatics: This field employs computational techniques to analyze large datasets of chemical compounds. In the context of anthracycline SAR, chemoinformatics can be used for:

Pharmacophore mapping: To generate 3D models of the essential features required for activity. nih.gov

Virtual screening: To search large compound libraries for molecules that fit a pharmacophore model or dock well into the target's binding site.

ADMET prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of potential new analogues.

Preclinical Biological Activity of Respinomycin B in Research Models

In Vitro Biological Activities in Cellular Models

Respinomycin B has demonstrated notable antiproliferative effects against a panel of human cancer cell lines. The cytotoxic activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. In a key study, the IC50 values of this compound were determined against several cell lines, revealing a broad spectrum of activity. For instance, in the human leukemia K-562 cell line, this compound exhibited potent cytotoxicity. The antiproliferative activities are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| K-562 | Human Leukemia | 0.22 |

| Molt-4 | Human Leukemia | 0.38 |

| L-1210 | Murine Leukemia | 0.19 |

| P388 | Murine Leukemia | 0.15 |

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines.

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The antibacterial and antifungal spectrum of this compound is detailed in the table below.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | Gram-positive Bacteria | 6.25 |

| Bacillus subtilis PCI 219 | Gram-positive Bacteria | 6.25 |

| Escherichia coli NIHJ | Gram-negative Bacteria | > 100 |

| Pseudomonas aeruginosa P-3 | Gram-negative Bacteria | > 100 |

| Candida albicans 4485 | Fungus | 25 |

| Saccharomyces cerevisiae | Fungus | 12.5 |

| Aspergillus niger | Fungus | > 100 |

| Pyricularia oryzae | Fungus | 3.13 |

Table 2: Antimicrobial Spectrum of this compound.

The precise mechanisms by which this compound exerts its antiproliferative effects, including its impact on cell cycle progression and the induction of apoptosis, have not been extensively detailed in the available scientific literature. However, as an anthracycline, it is hypothesized that its mode of action is similar to other members of this class, such as doxorubicin (B1662922). scihorizon.comoup.com These compounds are known to intercalate into DNA, thereby interfering with DNA replication and RNA transcription, which can lead to cell cycle arrest and the initiation of apoptotic pathways. oup.com Respinomycins, as a group, are suggested to be tandem-intercalative-groove-binding ligands. oup.com Further research is required to specifically elucidate the effects of this compound on these fundamental cellular processes.

Antibacterial and Antifungal Spectrum (if applicable to this compound)

In Vivo Research Models (Non-Clinical)

Based on a review of the publicly available scientific literature, there are no published studies detailing the efficacy of this compound in defined animal models of disease, such as tumor xenografts in mice. While the in vitro data suggests potential for anticancer activity, its translation to an in vivo setting has not been reported.

Consistent with the lack of in vivo efficacy studies, there is no information available regarding the pharmacodynamic endpoints of this compound in preclinical animal models. Such studies, which would assess the biochemical and physiological effects of the compound on the organism over time, have not been documented in the accessible literature.

Advanced Research Methodologies and Assays Applied to Respinomycin B Studies

Omics Technologies for Target Identification and Pathway Analysis

Omics technologies offer a holistic view of the molecular dynamics within a biological system, making them invaluable for understanding the effects of a compound like Respinomycin B. frontiersin.org These high-throughput methods analyze large sets of biological molecules, providing comprehensive insights into the structure, function, and dynamics of an organism upon exposure to the compound. frontiersin.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a detailed picture of a drug's mechanism of action and identify its molecular targets. evidentscientific.com

Transcriptomics and proteomics are powerful tools for identifying drug targets by analyzing changes in gene expression (RNA transcripts) and protein levels, respectively. frontiersin.orgwikipedia.org These approaches can reveal the cellular pathways and processes that are perturbed by this compound.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell at a specific moment. wikipedia.org By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify which genes are up- or down-regulated. This provides clues about the cellular response to the compound, including stress responses, metabolic shifts, and the activation or repression of signaling pathways. nih.gov For instance, dual RNA-Seq can be employed to simultaneously profile gene expression changes in both a pathogen and its host during infection, offering insights into host-pathogen interactions influenced by an antibiotic. wikipedia.org Techniques like RNA-Seq can provide a detailed transcriptional landscape, revealing differentially expressed protein-coding genes, non-coding RNAs, and even alternative splicing events induced by a compound. nih.gov

Proteomics: Proteomics complements transcriptomics by studying the entire set of proteins in a cell. frontiersin.org Since proteins are the direct effectors of most cellular functions, analyzing changes in the proteome can directly help in identifying the molecular targets of a drug. mdpi.com Chemical proteomics, in particular, is a powerful strategy for target identification. nih.gov Methods can be either probe-based, where a modified version of the drug is used to "fish out" its binding partners, or non-probe-based, which look for changes in protein stability or abundance upon drug treatment. frontiersin.orgnih.gov For example, the Cellular Thermal Shift Assay (CETSA) is a technique that can identify protein targets by detecting changes in their thermal stability when bound to a drug. europeanreview.org By comparing the protein profiles of treated and untreated cells, proteomics can uncover not only the primary target but also off-target interactions, which is crucial for understanding the full biological activity and potential side effects of this compound. mdpi.com

The integration of transcriptomic and proteomic data provides a more robust characterization of a compound's mechanism of action than either method alone. elifesciences.org While there is often a correlation between the modulation of a protein and its corresponding transcript, this is not always the case, making the dual analysis critical for confirming pathways and targets. researchgate.net

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological sample. frontiersin.org As metabolites are the end products of cellular processes, the metabolome provides a direct functional readout of the physiological state of a cell or organism. mdpi.commdpi.com This makes metabolomics a powerful tool for understanding the biochemical impact of this compound.

By comparing the metabolic profiles of systems before and after treatment, researchers can identify which metabolic pathways are disrupted. nih.gov For example, observed decreases in glucose and increases in lactate (B86563) could indicate an inhibition of glycolysis, while alterations in Krebs cycle intermediates might suggest mitochondrial dysfunction. uni-konstanz.de This approach can reveal the functional consequences of the changes in gene and protein expression identified by transcriptomics and proteomics. mdpi.com Untargeted metabolomic profiling, often performed using high-resolution mass spectrometry (HRMS), can analyze thousands of unique metabolite features simultaneously, providing a detailed fingerprint of a compound's effect. uni-konstanz.de This can help identify biomarkers of drug efficacy or toxicity and provide deeper insight into the mechanism of action of this compound. nih.gov

Transcriptomics and Proteomics Studies

High-Throughput Screening Methodologies for Derivative Evaluation

High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. sci-hub.semdpi.com This technology is essential for the evaluation of this compound derivatives to identify analogs with improved potency, selectivity, or other desirable pharmacological properties. HTS assays can be broadly categorized as biochemical or cell-based. sci-hub.se

Biochemical Assays: These assays test the ability of compounds to interact directly with a purified target molecule, such as an enzyme or receptor. Techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization are common. sci-hub.se

Cell-Based Assays: These assays measure a cellular response, such as cell death, proliferation, or the activation of a specific signaling pathway. nih.gov They are often more physiologically relevant as they account for factors like cell permeability. mdpi.com High-content screening (HCS), which is essentially high-throughput microscopy, is a powerful cell-based approach that can simultaneously measure multiple cellular parameters. sci-hub.se

For evaluating this compound derivatives, a cell-based HTS could be designed to screen a library of analogs for their ability to kill cancer cells. nih.gov Hits from this primary screen—compounds showing significant activity—would then undergo secondary screening to confirm their activity and assess properties like selectivity and cytotoxicity against non-cancerous cells. nih.gov The use of robotics and miniaturization allows for the screening of vast numbers of compounds in a cost-effective and time-efficient manner. mdpi.com

Advanced Imaging Techniques for Cellular Localization and Interaction Studies

Understanding where a drug localizes within a cell and with which molecules it interacts is fundamental to elucidating its mechanism of action. Advanced fluorescence microscopy techniques provide the ability to visualize these processes with high resolution in living cells. evidentscientific.comchemetrix.co.za

To study the cellular localization of this compound, its intrinsic fluorescence could potentially be utilized, or a fluorescent tag could be attached to it. Confocal microscopy can then be used to generate detailed, three-dimensional images showing its distribution within subcellular compartments like the nucleus or mitochondria. chemetrix.co.za

For studying molecular interactions, Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful technique. FRET allows for the determination of close proximity (within nanometers) between two fluorescently labeled molecules, such as this compound and its putative protein target. evidentscientific.com Furthermore, super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of light, enabling imaging at the nanometer scale to visualize macromolecular structures and interactions with unprecedented detail. nih.gov These imaging methods are crucial for validating targets identified through omics approaches and for providing a dynamic view of the drug's action inside the cell.

Gene Editing and Genetic Engineering for Biosynthetic Pathway Manipulation

The production of this compound by its native organism, typically a Streptomyces species, can be optimized, and its biosynthetic pathway can be studied and modified using powerful genetic tools. nih.gov Genetic engineering allows for the targeted manipulation of the genes responsible for producing the antibiotic. nih.gov

CRISPR/Cas9 has emerged as a revolutionary genome editing tool due to its simplicity and high efficiency. frontiersin.org This system can be used to make precise changes to the DNA of the producing organism. researchgate.net Potential applications for this compound production include:

Pathway Elucidation: The function of specific genes within the biosynthetic pathway can be determined by creating targeted gene knockouts and analyzing the resulting changes in metabolite production. nih.gov This helps to piece together the step-by-step assembly of the this compound molecule.

Generation of Novel Derivatives: Genetic manipulation can be used to alter the biosynthetic pathway to create novel analogs of this compound. jmicrobiol.or.kr For example, by deleting or modifying genes that encode specific tailoring enzymes (e.g., glycosyltransferases, methyltransferases), new derivatives with potentially improved therapeutic properties could be generated through a process known as combinatorial biosynthesis. nih.govnih.gov

These genetic engineering strategies are key to unlocking the full potential of natural products like this compound, both for fundamental research and for developing improved therapeutic agents. mdpi.com

Research Gaps and Future Directions for Respinomycin B Studies

Unexplored Biosynthetic Avenues for Enhanced Production or Diversification

The natural production of Respinomycin B by Streptomyces species offers a foundational but limited source of the compound. ontosight.ai The biosynthetic pathway, presumed to follow the general paradigm of polyketide synthesis common to other anthracyclines, remains largely uncharacterized. utexas.eduresearchgate.net Future research efforts are critically needed to identify and characterize the specific biosynthetic gene cluster (BGC) responsible for producing the unique aglycone and glycosidic moieties of this compound.

Key research objectives in this area should include:

Gene Cluster Identification: Sequencing the genome of the producing Streptomyces strain to identify the putative respinomycin BGC.

Functional Genomics: Characterizing the function of individual genes within the cluster, including the polyketide synthase (PKS) responsible for the carbon skeleton and the specific tailoring enzymes (e.g., glycosyltransferases, methyltransferases, and oxidoreductases) that finalize the structure. researchgate.net

Metabolic Engineering: Utilizing the acquired genetic knowledge to engineer the host organism for enhanced production. This could involve the overexpression of pathway-specific positive regulators or the deletion of competing metabolic pathways to increase the yield of this compound. nih.gov

Biosynthetic Diversification: Employing combinatorial biosynthesis and glycorandomization techniques. By introducing or modifying glycosyltransferase genes, it may be possible to append novel sugar units to the respinomycin aglycone, creating a library of new analogues with potentially altered biological activities. oup.comoup.com

Table 1: Proposed Research Strategy for Elucidating this compound Biosynthesis

| Phase | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| I: Discovery | Identify the this compound Biosynthetic Gene Cluster (BGC). | Whole-genome sequencing of the producing Streptomyces strain; bioinformatic analysis. | Identification of the complete res gene cluster. |

| II: Characterization | Determine the function of key biosynthetic enzymes. | Gene knockout studies; heterologous expression of individual enzymes; in vitro enzymatic assays. | Understanding of the roles of PKS, glycosyltransferases, and other tailoring enzymes. |

| III: Optimization | Enhance the production yield of this compound. | Overexpression of positive regulatory genes; promoter engineering; optimization of fermentation conditions. | A high-titer production strain for this compound. |

| IV: Diversification | Generate novel this compound analogues. | Combinatorial biosynthesis; expression of mutant glycosyltransferases (glycorandomization). | A library of new respinomycin derivatives for biological screening. |

Development of Novel Synthetic Strategies for Structural Complexity and Analogue Libraries

The complex, stereochemically rich structure of this compound presents a formidable challenge for chemical synthesis. nih.gov Currently, a scalable total synthesis has not been reported, which severely limits the accessibility of the compound for extensive research and the development of structurally diverse analogues. Establishing a robust synthetic route is a paramount goal for advancing the study of this molecule.

Future synthetic research should focus on:

Total Synthesis: Devising a convergent and stereoselective total synthesis of this compound. wikipedia.org This would involve a retrosynthetic analysis to break the molecule into more manageable building blocks, such as the aglycone core and the constituent sugar moieties. nih.govnih.gov A successful synthesis would unequivocally confirm its structure and provide a blueprint for analogue creation.

Novel Methodologies: Developing new chemical reactions and strategies to construct the key structural features of the molecule, such as the tetracyclic ring system and the specific glycosidic linkages.

Analogue Libraries: Leveraging a completed total synthesis to create libraries of analogues. nih.gov This would enable systematic modifications at various positions of the molecule, such as the aglycone backbone or the sugar unit, to conduct detailed structure-activity relationship (SAR) studies. These studies are essential for identifying the key pharmacophoric elements and optimizing the compound's properties. oup.com

Table 2: Hypothetical Retrosynthetic Analysis for this compound

| Disconnection Step | Bond(s) Cleaved | Precursor Fragments | Key Synthetic Challenge |

|---|---|---|---|

| 1 | Glycosidic bond | Respinomycin Aglycone + Sugar Moiety | Stereoselective glycosylation |

| 2 | C-ring/D-ring junction | AB-ring system + Functionalized D-ring precursor | Annulation/Cyclization reaction to form the tetracyclic core |

| 3 | A-ring/B-ring fragments | Simpler aromatic and alicyclic precursors | Control of multiple stereocenters |

Deeper Elucidation of Intermolecular Interactions and Target Specificity

As an anthracycline, this compound is believed to exert its biological effects primarily through interaction with DNA. ontosight.aiableweb.org However, the specific molecular details of this interaction—including binding affinity, sequence selectivity, and the precise three-dimensional structure of the complex—are unknown. A deeper understanding of its molecular recognition properties is crucial for rational drug design.

Key areas for future investigation include:

Structural Biology: Determining the high-resolution 3D structure of this compound bound to DNA using techniques like X-ray crystallography or cryo-electron microscopy. This would provide definitive insights into its binding mode (e.g., intercalation, groove binding) and identify specific intermolecular contacts. ableweb.org

Biophysical Characterization: Employing a suite of biophysical techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to quantify the thermodynamics and kinetics of the DNA binding interaction.

Computational Modeling: Using molecular dynamics (MD) simulations to model the dynamic behavior of the this compound-DNA complex. researchgate.netfrontiersin.org Such studies can help elucidate the role of solvent and counter-ions and predict the effects of structural modifications on binding affinity. nih.govrsc.org

Target Specificity: Investigating whether this compound exhibits preferential binding to specific DNA sequences or non-canonical structures like G-quadruplexes. Furthermore, its interaction with DNA-associated enzymes, particularly topoisomerase II, a known target for other anthracyclines, should be thoroughly explored. oup.com

Table 3: Techniques to Elucidate this compound-Target Interactions

| Technique | Information Gained |

|---|---|

| X-ray Crystallography / NMR Spectroscopy | High-resolution 3D structure of the drug-DNA complex; specific atomic contacts. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff). |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in DNA upon drug binding. |

| Molecular Dynamics (MD) Simulations | Dynamic stability of the complex; detailed analysis of intermolecular forces; free energy of binding. |

| Topoisomerase II Inhibition Assays | Functional interaction with a key nuclear enzyme target. |

Development of Advanced Preclinical Models for Comprehensive Efficacy Prediction

To translate the potential of this compound into a viable therapeutic candidate, its efficacy must be evaluated in preclinical models that accurately predict human response. Traditional models, such as subcutaneous cell line-derived xenografts (CDXs), often fail to capture the complexity of human disease. nih.gov The adoption of more sophisticated and predictive models is essential for a meaningful assessment of this compound's antitumor activity.

Future preclinical studies should incorporate:

Patient-Derived Xenograft (PDX) Models: Utilizing PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice. These models better maintain the genetic heterogeneity and microenvironment of the original human tumor, offering superior predictive power for clinical efficacy. cancer.gov

Genetically Engineered Mouse (GEM) Models: Employing GEM models that spontaneously develop tumors in a fully immunocompetent setting. These models are invaluable for studying the interplay between the therapeutic agent and the host immune system. cancer.gov

3D In Vitro Systems: Developing and utilizing advanced 3D culture systems like tumor organoids or "lab-on-a-chip" platforms. nih.gov These models can recapitulate aspects of tumor architecture and are suitable for higher-throughput screening of this compound analogues and combination therapies.

Humanized Mouse Models: Using mice engrafted with a human immune system to evaluate immunomodulatory effects of this compound in a more clinically relevant context, especially if GEM model studies suggest an interaction with the immune system. biocytogen.com

Table 4: Comparison of Preclinical Models for this compound Evaluation

| Model Type | Advantages | Disadvantages | Relevance for this compound |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Inexpensive, rapid, high-throughput. | Lacks tumor heterogeneity; immunodeficient host. | Initial in vivo proof-of-concept. |

| Patient-Derived Xenograft (PDX) | Preserves human tumor heterogeneity and architecture. cancer.gov | More costly and time-consuming; immunodeficient host. | High-fidelity efficacy testing across diverse tumor types. |

| Genetically Engineered Mouse (GEM) | Intact immune system; spontaneous tumor development. cancer.gov | Mouse, not human, tumor biology; model availability is limited. | Evaluation of immune system interactions. |

| Tumor Organoids / Spheroids | 3D architecture; suitable for high-throughput screening; patient-derived. nih.gov | Lack of vascularization and full tumor microenvironment. | Screening of analogue libraries; mechanism of action studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.